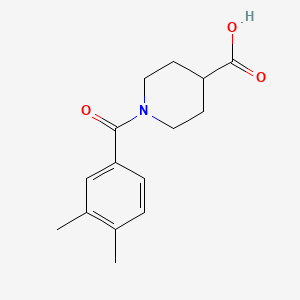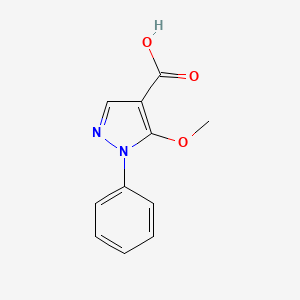
5-Methoxy-1-phenyl-1H-pyrazol-4-carbonsäure
Übersicht
Beschreibung
5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of phenylpyrazoles . These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid, has been a subject of interest for many researchers due to their pharmacological potential . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . A variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis
The molecular structure of 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid is characterized by the presence of a pyrazole nucleus in its structure . This nucleus leads to diversified applications in different areas such as technology, medicine, and agriculture .Chemical Reactions Analysis
Pyrazole derivatives, including 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid, have been used as reactants in various chemical reactions . For instance, they have been used in the synthesis of (aminomethyl)pyrazoles by reductive amination .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid include a molecular weight of 202.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 2 .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Diese Verbindung dient als Vorstufe bei der Synthese verschiedener pharmakologisch aktiver Moleküle. Ihr Pyrazolkern ist ein häufiges Motiv in vielen Medikamenten, da er die Adeninbase in ATP-Bindungsstellen imitiert, was ihn wertvoll bei der Entwicklung von Kinaseinhibitoren macht . Zusätzliche Modifikationen an der Carboxylgruppe können zur Entdeckung neuer Therapeutika mit potenziellen entzündungshemmenden und schmerzlindernden Eigenschaften führen .
Landwirtschaft
Im Agrarsektor werden Derivate dieser Verbindung auf ihre potenzielle Verwendung als Herbizide und Pestizide untersucht. Es ist bekannt, dass das Pyrazolringsystem mit verschiedenen Enzymen in Schädlingen interagiert und deren physiologische Funktionen stört. Die Forschung läuft, um diese Wechselwirkungen zu optimieren, um effektivere und umweltfreundlichere Agrochemikalien zu schaffen .
Materialwissenschaften
Die Fähigkeit der Verbindung, stabile Kristalle zu bilden, und ihre hohe thermische Stabilität machen sie zu einem interessanten Kandidaten für die Entwicklung organischer Halbleiter. Diese Materialien sind entscheidend für die Weiterentwicklung flexibler Elektronik und Photovoltaikzellen .
Umweltwissenschaften
5-Methoxy-1-phenyl-1H-pyrazol-4-carbonsäure kann zur Synthese von Verbindungen verwendet werden, die als Umweltsensoren wirken. Diese Sensoren können Schadstoffe und giftige Stoffe erkennen und so zur Umweltüberwachung und -sanierung beitragen .
Biochemie
In der Biochemie wird diese Verbindung zur Untersuchung der Enzyminhibition verwendet. Durch Anbringen verschiedener funktioneller Gruppen an den Pyrazolring können Forscher untersuchen, wie sich diese Veränderungen auf die Bindungsaffinität zu verschiedenen Enzymen auswirken, was für das Verständnis von Stoffwechselwegen und die Entwicklung von Inhibitoren von grundlegender Bedeutung ist .
Pharmakologie
Die Verbindung ist ein Schlüsselzwischenprodukt bei der Synthese verschiedener pharmakologisch aktiver Verbindungen. Sie wurde zur Entwicklung von Antagonisten für Rezeptoren verwendet, die an der Schmerzempfindung beteiligt sind, was zu neuen Schmerzmitteln führen könnte. Darüber hinaus werden ihre Derivate auf ihre potenziellen antimalariellen und antileishmanialen Aktivitäten untersucht, was im Kampf gegen tropische Krankheiten von entscheidender Bedeutung ist .
Wirkmechanismus
Target of Action
Pyrazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
It’s known that the pyrazole ring, a core moiety in this compound, is a key feature in many biologically active molecules and drugs . The modification of the structural profile by altering the substituent in the pyrazole ring can remarkably affect some bioactivities .
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may interact with multiple biochemical pathways.
Pharmacokinetics
The incorporation of an acid group into organic molecules, including pyrazole derivatives, has the potential to modify the bioactivities , which could influence the compound’s pharmacokinetic properties.
Result of Action
Given the broad spectrum of biological activities associated with pyrazole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.
Action Environment
It’s worth noting that the thermal properties of the compound were investigated in a temperature range of 25–500 °c , suggesting that temperature could be a significant environmental factor influencing its stability.
Safety and Hazards
Zukünftige Richtungen
Given the diverse pharmacological potential of the pyrazole moiety, there is significant interest in further studying its skeleton chemically and biologically . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved its potential, leading to its use in various areas such as technology, medicine, and agriculture .
Eigenschaften
IUPAC Name |
5-methoxy-1-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-10-9(11(14)15)7-12-13(10)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVMAHWBQFWHQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NN1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30604378 | |
| Record name | 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30604378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88585-23-3 | |
| Record name | 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30604378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid](/img/no-structure.png)

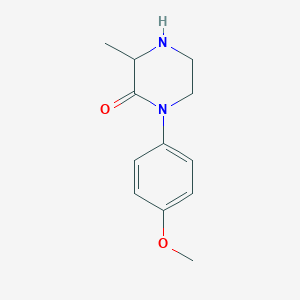

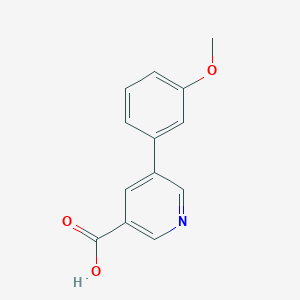
![Methyl 4'-(benzyloxy)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B1369355.png)


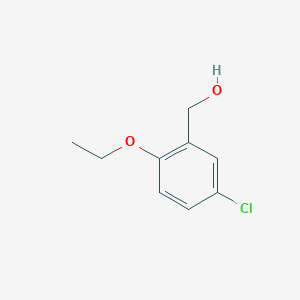


![[2-(Tetrahydro-2-furanylmethoxy)-3-pyridinyl]methanamine](/img/structure/B1369366.png)
